molecular formula C19H24N2O3S2 B6493639 N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide CAS No. 941991-42-0

N-(3,5-dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide

Cat. No.: B6493639
CAS No.: 941991-42-0
M. Wt: 392.5 g/mol
InChI Key: NDCZFVCIIMPDAJ-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide is a synthetic acetamide derivative characterized by a 3,5-dimethylphenyl group attached to the amide nitrogen and a piperidine ring substituted with a thiophene-2-sulfonyl moiety at position 1.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-10-15(2)12-16(11-14)20-18(22)13-17-6-3-4-8-21(17)26(23,24)19-7-5-9-25-19/h5,7,9-12,17H,3-4,6,8,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCZFVCIIMPDAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features :

  • The 3,5-dimethylphenyl group introduces steric bulk and electron-donating methyl substituents, which influence molecular packing in the solid state and electronic interactions in solution .
  • The piperidine ring adopts a chair conformation in related structures, with substituents affecting ring puckering and intermolecular interactions .

For example, 2-bromo-N-(3,5-dimethylphenyl)acetamide reacts with heterocyclic alcohols (e.g., 6-methoxyquinolin-4-ol) in the presence of potassium carbonate and DMF, yielding acetamide derivatives in moderate yields (~51%) .

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Table 1: Substituent Effects on Acetamide Derivatives

Compound Name Aromatic Substituent Key Structural Differences Biological/Physical Properties Reference
N-(3,5-Dimethylphenyl)-2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]acetamide 3,5-Dimethylphenyl Thiophene-2-sulfonyl on piperidine Enhanced polarity; potential enzyme inhibition N/A
N-(3,5-Dichlorophenyl)-2-[4-(phenylsulfonyl)piperazinyl]acetamide 3,5-Dichlorophenyl Phenylsulfonyl on piperazine (vs. piperidine) Likely reduced bioavailability due to Cl substituents
N-(2-Chloro-4-methylphenyl)-2-[[1-(3,5-dimethylbenzyl)benzimidazol-2-yl]thio]acetamide 2-Chloro-4-methylphenyl Benzimidazole-thioether backbone Elastase inhibition (IC₅₀ < 10 µM)
N-(3,5-Dimethylphenyl)-2-(6-methoxyquinolin-4-yl)acetamide (9b) 3,5-Dimethylphenyl Quinolin-4-yl instead of sulfonyl-piperidine Anticancer activity (UPLC-MS: m/z 337.6 [M+H]+)

Key Observations :

  • Electron-Withdrawing vs.
  • Sulfonyl Group Variations : Thiophene-2-sulfonyl derivatives exhibit distinct electronic properties compared to phenylsulfonyl analogues due to thiophene’s aromatic heterocycle, which may enhance interactions with biological targets .

Comparison of Piperidine/Piperazine Derivatives

Table 2: Piperidine vs. Piperazine Derivatives

Compound Name Core Structure Substituent Position Notable Properties Reference
This compound Piperidine Sulfonyl at position 1 Potential conformational flexibility N/A
N-(3,5-Dichlorophenyl)-2-[4-(phenylsulfonyl)piperazinyl]acetamide Piperazine Sulfonyl at position 4 Increased hydrogen-bonding capacity
2-({1-[(3,5-Dimethylphenyl)sulfonyl]benzimidazol-2-yl}sulfanyl)-N-phenylacetamide (NAAB-496) Benzimidazole Sulfonyl on benzimidazole Bioavailability studied in simulated digestion

Key Observations :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., ) often exhibit improved solubility due to additional nitrogen atoms, whereas piperidine-based compounds may have better membrane permeability due to reduced polarity.
  • Sulfonyl Positioning : Sulfonyl groups at position 1 (piperidine) vs. 4 (piperazine) influence hydrogen-bonding networks and molecular conformation, as seen in crystal structure analyses .

Table 3: Bioactivity of Selected Acetamides

Compound Name Target/Application Activity/Outcome Reference
N-(3,5-Dimethylphenyl)-2-(6-methoxyquinolin-4-yl)acetamide (9b) Anticancer Moderate cytotoxicity (UPLC-MS confirmed)
N-(2-Chloro-4-sulfamoylphenyl)-2-[[1-(3,5-dimethylbenzenesulfonyl)-1H-benzodiazol-2-yl]sulfanyl]acetamide (7) Elastase inhibition IC₅₀ = 8.2 µM
This compound Hypothesized enzyme inhibition Predicted activity via sulfonyl interactions N/A

Key Observations :

  • Elastase Inhibition : Compounds with sulfonamide/sulfonyl groups (e.g., ) show potent enzyme inhibition, suggesting the target compound may share similar mechanisms.
  • Anticancer Potential: Quinolinyl acetamides (e.g., 9b) demonstrate cytotoxicity, but the thiophene-sulfonyl-piperidine moiety’s role requires further study .

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